2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride
Description
2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride is a bicyclic amine hydrochloride characterized by two fused cyclopropane rings, one bearing a methyl group and the other a methyl-substituted cyclopropyl group. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
2-methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-7(3-4-7)8(2)5-6(8)9;/h6H,3-5,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTPCVWUXIDHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2(CC2N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172082-20-9 | |
| Record name | 2-methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method involves the reaction of 1-methylcyclopropylamine with a cyclopropyl halide under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups, leading to the formation of substituted cyclopropyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects.
Comparison with Similar Compounds
Aromatic Substituents
- (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine Hydrochloride (C₉H₉ClFN·HCl, MW 222.09): Features a halogenated aryl group (3-chloro-4-fluorophenyl) attached to the cyclopropane ring. The electron-withdrawing substituents enhance metabolic stability compared to non-aromatic analogs. This compound is used in targeted drug discovery, particularly for central nervous system (CNS) targets .
- (1S,2S)-2-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride : Contains a bromophenyl group, which increases molecular weight (MW 276.5) and lipophilicity (logP ~2.8). Such analogs are often explored in kinase inhibitor development .
Heterocyclic Substituents
- This structural feature is advantageous in designing protease inhibitors .
Aliphatic Substituents
- 1-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride (CAS 105614-25-3): The trifluoromethyl group confers high electronegativity and oxidative stability, making it valuable in agrochemicals and fluorinated drug candidates .
Physicochemical Properties
*Estimated using fragment-based methods.
†Calculated based on molecular formula.
Key Observations :
- Aromatic substituents increase logP and reduce aqueous solubility compared to aliphatic analogs.
- Trifluoromethyl groups improve solubility due to polar interactions despite higher MW.
Biological Activity
2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride (CAS Number: 2172082-20-9) is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Cyclopropane compounds are known for their ring strain, which can lead to diverse interactions in biological systems. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C8H16ClN, with a molecular weight of 161.67 g/mol. The compound's structure includes two cyclopropane rings, which contribute to its unique biological profile.
| Property | Value |
|---|---|
| CAS Number | 2172082-20-9 |
| Molecular Formula | C8H16ClN |
| Molecular Weight | 161.67 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
Cyclopropane derivatives have been studied for various biological activities, including:
- Enzyme Inhibition : Cyclopropanes can act as enzyme inhibitors, affecting metabolic pathways.
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against bacteria and fungi.
- Neurochemical Effects : Certain compounds influence neurotransmitter systems, potentially impacting mood and cognition.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, altering their activity and affecting metabolic processes.
- Receptor Modulation : It may bind to neurotransmitter receptors, influencing signaling pathways in the nervous system.
- Structural Similarity : The cyclopropane structure can mimic other biologically active molecules, facilitating interactions with various biological targets.
Case Studies and Experimental Data
Several studies have investigated the biological effects of cyclopropane derivatives, including those similar to this compound:
- Antimicrobial Activity : Research has shown that cyclopropane derivatives can inhibit the growth of pathogenic microorganisms. For instance, compounds with similar structures have demonstrated efficacy against resistant strains of bacteria .
- Neurochemical Studies : In vitro studies indicate that certain cyclopropane derivatives can modulate neurotransmitter release, suggesting potential applications in treating neurological disorders .
- Enzyme Inhibition : A study highlighted the ability of cyclopropane compounds to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition could lead to therapeutic applications in metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
